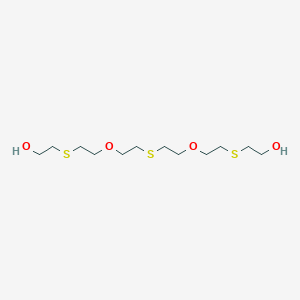
6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol is an organic compound with the molecular formula C12H26O4S3. It contains a total of 45 atoms: 26 hydrogen atoms, 12 carbon atoms, 4 oxygen atoms, and 3 sulfur atoms . The compound features a unique structure with multiple ether and sulfide groups, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol involves multiple steps, typically starting with the preparation of intermediate compounds that contain the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of ether and sulfide bonds. Industrial production methods may involve large-scale reactions under controlled temperatures and pressures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfide groups to thiols.
Substitution: The ether and sulfide groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Scientific Research Applications
6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of ether and sulfide groups in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism by which 6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol exerts its effects involves interactions with molecular targets through its ether and sulfide groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in drug delivery systems, the compound can enhance the solubility and stability of therapeutic agents .
Comparison with Similar Compounds
6,12-Dioxa-3,9,15-trithiaheptadecane-1,17-diol can be compared with similar compounds such as 3,6,9,12,15-pentaoxaheptadecane-1,17-diol. While both compounds contain multiple ether groups, the presence of sulfide groups in this compound adds unique chemical properties that can be advantageous in certain applications.
Properties
CAS No. |
86218-79-3 |
|---|---|
Molecular Formula |
C12H26O4S3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-(2-hydroxyethylsulfanyl)ethoxy]ethylsulfanyl]ethoxy]ethylsulfanyl]ethanol |
InChI |
InChI=1S/C12H26O4S3/c13-1-7-17-9-3-15-5-11-19-12-6-16-4-10-18-8-2-14/h13-14H,1-12H2 |
InChI Key |
XKHKXVFJLCVBPV-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCOCCSCCOCCSCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


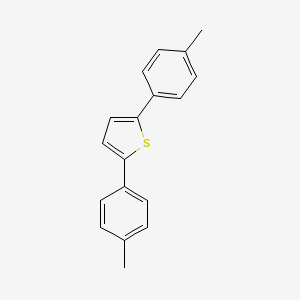
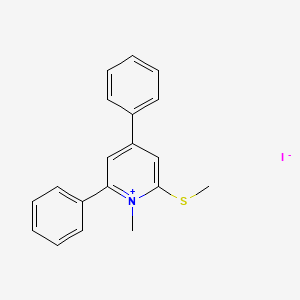
![8,9-Dimethyl-N-propyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14413509.png)
![1-{4-(4-Methoxyphenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B14413514.png)

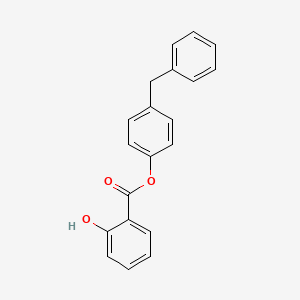
![(Bicyclo[2.2.2]oct-5-en-2-ylidene)propanedinitrile](/img/structure/B14413522.png)
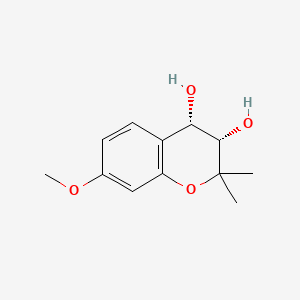
![2,6-Dimethoxy-N-[3-(2-methylhexan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14413543.png)
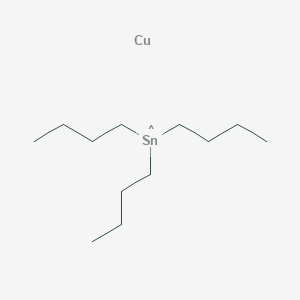
![5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14413553.png)
![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)
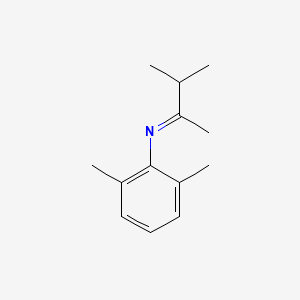
![4-[3-Oxo-1-(4-sulfamoylphenyl)triazan-1-yl]benzoate](/img/structure/B14413574.png)
